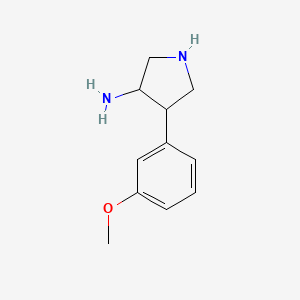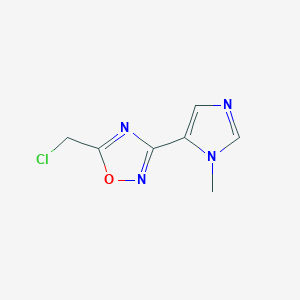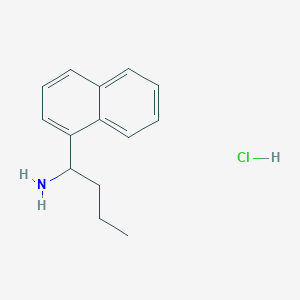![molecular formula C7H9N3O2 B1457680 5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-7-甲酸 CAS No. 1508614-13-8](/img/structure/B1457680.png)
5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-7-甲酸
描述
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a small organic framework that has been identified to provide potent ligands for numerous receptors . It has been referred to as a “privileged structure” due to its potential for further derivatization to discover novel receptor agonists and antagonists .
Synthesis Analysis
Approaches toward medicinal chemistry relevant building blocks based on [1,2,4]triazolo [4,3- a ]pyrazine platform were elaborated . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid include the interaction of imidate with corresponding hydrazides to obtain amidrazone, which was used in cyclization with esters of fluorinated acids or activated carbonyl compound .科学研究应用
化学合成和药物开发
5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶衍生物作为化学合成中的基础支架,有助于发现具有潜在治疗应用的新型化合物。例如,这些衍生物已被用于开发胰高血糖素样肽-1 (GLP-1) 分泌刺激剂,代表了抗糖尿病药物研究中的创新先导 (Mishchuk 等人,2016 年)。此外,它们的用途还扩展到稠合 [1,2,4]三唑并[3,4-b][1,3,4]噻二唑衍生物的合成,突出了它们在创建结构多样的分子方面的多功能性 (Nagaraju 等人,2013 年)。
药理学探索
这些化合物的药理潜力巨大,研究探索了它们在各个治疗领域的应用。例如,新型 5,6,7,8-四氢[1,2,4]三唑并[4,3-a]吡啶衍生物已被设计为 γ-分泌酶调节剂 (GSM),通过降低脑 Aβ42 水平为阿尔茨海默病治疗提供了一个有希望的方向 (Takai 等人,2015 年)。这反映了将这些杂环化合物用于疾病管理的生物靶标调节的更广泛趋势。
抗菌和抗菌活性
从 5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶核心衍生的 2,6-双(6-取代-1,2,4-三唑并[3,4-b][1,3,4]噻二唑-3-基)吡啶衍生物的抗菌特性研究已对各种细菌菌株显示出有希望的结果,表明具有开发新的抗菌剂的潜力 (Xiao 等人,2014 年)。
合成方法的进步
涉及这些化合物的创新合成方法导致了复杂杂环结构的有效创建。例如,已经开发了一锅三组分合成,证明了这些化合物在促进简化和多功能化学反应中的作用 (Abdelrazek 等人,2019 年)。这些进步不仅增强了化学工具箱,还为药物发现和开发开辟了新的途径。
未来方向
The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This suggests that there is potential for further exploration and development of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid and its derivatives in the field of medicinal chemistry.
生化分析
Biochemical Properties
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adenosine receptors, which are involved in numerous physiological processes such as neurotransmission, inflammation, and immune responses . The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity.
Cellular Effects
The effects of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the signaling pathways of cytokines such as TNF-α and IL-6, which play crucial roles in inflammation and immune responses . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Moreover, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can lead to sustained modulation of cellular processes.
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the metabolism of nucleotides, which are essential for numerous cellular processes . The compound’s impact on these pathways can lead to changes in cellular energy balance and overall metabolic activity.
Transport and Distribution
Within cells and tissues, 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for the compound’s localization and accumulation in target tissues, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows it to interact with its target biomolecules effectively, thereby modulating cellular processes.
属性
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-1-2-10-4-8-9-6(10)3-5/h4-5H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGWQQUNZYVUPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


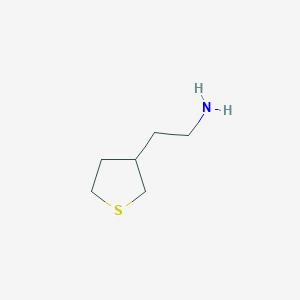
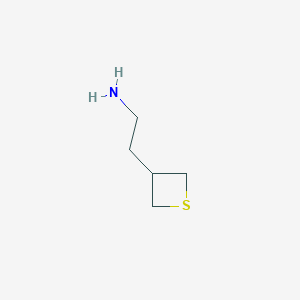
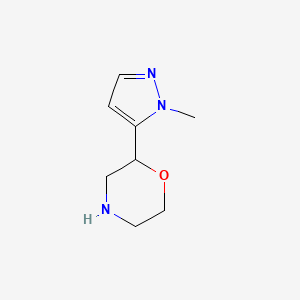

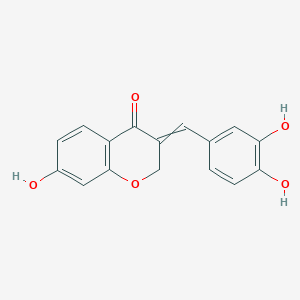


![[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1457609.png)
